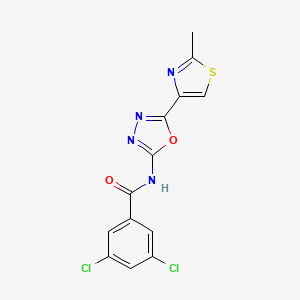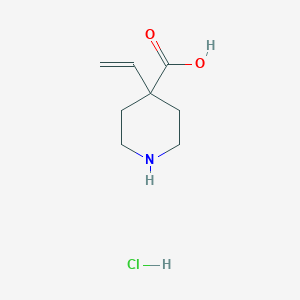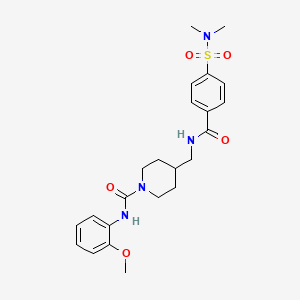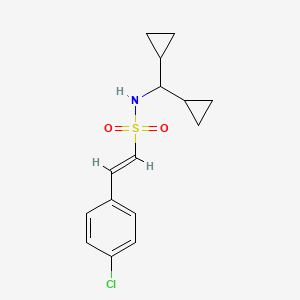![molecular formula C24H16N2OS B2674580 N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide CAS No. 477569-66-7](/img/structure/B2674580.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide” is a complex organic compound that contains a benzothiazole moiety. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities, including anti-tubercular, anti-bacterial, and anti-fungal properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis
The chemical reactions involving “N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide” would depend on the specific conditions and reagents used. Benzothiazole derivatives are known to undergo a variety of chemical reactions, including coupling reactions, condensation reactions, and others .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Compounds
Benzothiazole derivatives, such as N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .
Anti-Bacterial Activity
Benzothiazole derivatives have been evaluated for their antibacterial activity . They have been found to be effective DNA gyraseB inhibitors, which is a key enzyme in bacterial DNA replication .
Anti-Fungal Properties
Benzothiazole derivatives have also been studied for their anti-fungal properties . Changes in the functional group at the 2nd position of the benzothiazole ring can lead to significant changes in the biological activity of these compounds .
Anti-Oxidant Activity
Benzothiazole derivatives have been found to possess anti-oxidant properties . This makes them potential candidates for the development of drugs to combat oxidative stress-related diseases .
Anti-Proliferative Activity
Benzothiazole derivatives have been studied for their anti-proliferative activity . They have shown potential in inhibiting the growth of cancer cells .
Fluorescent Probes for Analyte Detection
2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, which are related to N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide, have been used as fluorescent probes for analyte detection .
Anti-Melanogenesis Activity
Benzothiazole derivatives have been found to possess anti-melanogenesis activity . This suggests their potential use in the treatment of hyperpigmentation disorders .
Anti-Tumor Imaging Agents
Benzothiazole derivatives have been studied as potential anti-tumor imaging agents . They could be used to visualize and track the progression of tumors in the body .
Wirkmechanismus
The mechanism of action of “N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide” would depend on its specific biological activity. For example, benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis, suggesting that they may act by interfering with the bacterium’s cellular processes .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2OS/c27-23(18-14-13-16-7-1-2-8-17(16)15-18)25-20-10-4-3-9-19(20)24-26-21-11-5-6-12-22(21)28-24/h1-15H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOOYSUWZXGQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2674497.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2674498.png)

![4-{4-[(acetylamino)methyl]-1H-pyrazol-1-yl}-N-(4-fluorobenzyl)benzamide](/img/structure/B2674503.png)
![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2674506.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2674508.png)
![N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2674509.png)




![4-[1-[1-(3-Fluorophenyl)-3-methylpyrazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2674519.png)